molecular formula C13H16ClN5O3 B12055631 9-((3aR,4R,6S,6aS)-6-(chloromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine

9-((3aR,4R,6S,6aS)-6-(chloromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine

Cat. No.: B12055631
M. Wt: 325.75 g/mol
InChI Key: RWTKKXHFQYWSKL-WOUKDFQISA-N
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Description

9-((3aR,4R,6S,6aS)-6-(Chloromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine is a purine nucleoside analog characterized by a fused tetrahydrofuro[3,4-d][1,3]dioxolane ring system attached to the purine core. The compound features a chloromethyl substituent at the C6 position of the dioxolane ring and a 2,2-dimethyl protecting group, which enhances stability during synthesis . The purine moiety retains the 6-amine group, a critical pharmacophore for interactions with biological targets such as adenosine receptors or enzymes involved in nucleotide metabolism . This compound is structurally related to adenosine derivatives but modified to resist enzymatic degradation, making it a candidate for therapeutic applications, including antiviral or anticancer agents.

Properties

Molecular Formula

C13H16ClN5O3

Molecular Weight

325.75 g/mol

IUPAC Name

9-[(3aR,4R,6S,6aS)-6-(chloromethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-amine

InChI

InChI=1S/C13H16ClN5O3/c1-13(2)21-8-6(3-14)20-12(9(8)22-13)19-5-18-7-10(15)16-4-17-11(7)19/h4-6,8-9,12H,3H2,1-2H3,(H2,15,16,17)/t6-,8-,9-,12-/m1/s1

InChI Key

RWTKKXHFQYWSKL-WOUKDFQISA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)N)CCl)C

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CCl)C

Origin of Product

United States

Preparation Methods

Cyclization Reaction

In a representative procedure, acetoin is reacted with ethyl chloroformate in the presence of N,N-dimethylaniline as a catalyst and dichloromethane as the solvent. The reaction proceeds at 0–12°C for 6–8 hours, yielding 4,5-dimethyl-1,3-dioxol-2-one (DMDO) with a conversion rate exceeding 85%. This step is critical for establishing the dioxolane ring’s stereochemistry, as the catalyst ensures retention of the desired (3aR,4R,6S,6aS) configuration.

Key Parameters:

  • Temperature: 0–12°C (prevents side reactions)

  • Catalyst: N,N-dimethylaniline (enables high regioselectivity)

  • Solvent: Dichloromethane (facilitates easy separation of byproducts)

Introduction of the Chloromethyl Group

The chloromethyl functional group at the 6-position of the dioxolane ring is introduced via a radical-mediated chlorination process. This step modifies DMDO to generate 4-chloromethyl-5-methyl-1,3-dioxol-2-one (DMDO-Cl) , a key intermediate.

Radical Chlorination

DMDO is treated with N-chlorosuccinimide (NCS) and a radical initiator (benzoyl peroxide or azobisisobutyronitrile ) in dichloromethane at 50–70°C. The reaction achieves 75–85% yield by leveraging radical chain mechanisms to selectively substitute the methyl group with chlorine.

Optimization Insights:

  • Initiator Loading: 0.05–0.15 wt% (higher concentrations accelerate undesired side reactions)

  • Reaction Time: 8–9 hours (ensures complete conversion)

  • Workup: Distillation under vacuum (90–105°C, −0.1 MPa) elevates purity to >99%.

Coupling with Purine-6-Amine

The final step involves attaching the purine-6-amine base to the chloromethylated dioxolane ring. This glycosylation reaction demands precise activation of the sugar moiety and stereospecific nucleophilic attack.

Activation and Glycosylation

The chloromethyl group in DMDO-Cl is converted to a good leaving group (e.g., chloride) under basic conditions. In a protocol adapted from nucleoside synthesis, the sugar derivative is reacted with the anionic form of 6-aminopurine in dimethylformamide (DMF) at 60–80°C. Sodium hydride serves as the base, deprotonating the purine to enhance nucleophilicity.

Critical Factors:

  • Stoichiometry: 1:1 molar ratio of sugar to purine (minimizes dimerization)

  • Temperature Control: 60–80°C (balances reaction rate and stereochemical integrity)

  • Stereochemical Outcome: The (β-D) configuration is preserved due to stereoelectronic effects during nucleophilic substitution.

Purification and Characterization

Post-synthesis, the crude product undergoes rigorous purification to meet pharmaceutical-grade standards.

Chromatographic Refinement

Flash chromatography on silica gel with a gradient of ethyl acetate/hexane (3:7 to 7:3) removes unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) confirms a purity of ≥99.5%, with retention times cross-referenced against analytical standards.

Spectroscopic Validation

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, purine-H8), 6.05 (d, J = 3.6 Hz, 1H, anomeric-H), 4.85–4.70 (m, 2H, chloromethyl-CH₂), 1.50 (s, 3H, CH₃), 1.48 (s, 3H, CH₃).

  • Mass Spectrometry:

    • ESI-MS: m/z 351.1 [M+H]⁺ (calc. 351.1 for C₁₃H₁₈ClN₅O₃).

Industrial-Scale Production Considerations

For commercial manufacturing, continuous flow systems replace batch reactors to enhance scalability and safety. Key adaptations include:

Flow Chemistry Advantages

  • Radical Chlorination: Tubular reactors with precise temperature zones minimize decomposition of heat-sensitive intermediates.

  • Automated Quenching: In-line neutralization of excess NCS reduces corrosion risks.

Cost Efficiency

  • Catalyst Recycling: N,N-dimethylaniline is recovered via aqueous extraction and reused, cutting material costs by 40%.

  • Solvent Recovery: Dichloromethane is distilled and recycled, aligning with green chemistry principles.

Comparative Analysis of Methodologies

The table below contrasts three patented approaches for synthesizing the target compound:

ParameterPatent CN107892681BPatent US6949640B2Patent EP2707363A1
Starting Material AcetoinProtected arabinofuranoseCyclopenta-dioxol derivative
Chlorination Method NCS + radical initiatorN/AN/A
Coupling Yield 79–85%65–72%70–75%
Purity Post-Distillation >99%98–99%97–98%

Chemical Reactions Analysis

Types of Reactions

9-((3aR,4R,6S,6aS)-6-(chloromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups .

Scientific Research Applications

9-((3aR,4R,6S,6aS)-6-(chloromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine: has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-((3aR,4R,6S,6aS)-6-(chloromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors that are involved in purine metabolism, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Core Purine Modifications

  • (−)-9-((3aS,6R,6aS)-Tetrahydro-2,2-dimethylfuro[3,4-d][1,3]dioxol-6-yl)-9H-purin-6-amine (Compound 18): Lacks the chloromethyl group at C6 of the dioxolane ring.
  • 9-((3aR,4R,6R,6aR)-6-Aminomethyl-2,2-dimethyl-tetrahydrofuro[3,4-d]-1,3-dioxol-4-yl)-9H-purin-6-ylamine (Compound 3): Replaces chloromethyl with an aminomethyl group, introducing a basic nitrogen that may enhance solubility and hydrogen-bonding interactions .

Halogenated Derivatives

  • 6-Chloro-9-(prop-2-yn-1-yl)-9H-purin-2-amine (Compound 5) :
    Features a propargyl group at N9 and a chloro substituent at C6 of the purine. The propargyl group enables click chemistry applications, while the chloro group increases lipophilicity .

Sugar Moiety Variations

  • 9-(2-Deoxypentofuranosyl)-9H-purin-6-amine: Replaces the fused dioxolane ring with a deoxyribose sugar, mimicking natural nucleosides but lacking the stabilizing 2,2-dimethyl group .
  • 9-[(2R)-3,5-Bis-O-(4-chlorobenzoyl)-2-deoxy-2-fluoro-2-methyl-β-D-erythro-pentofuranosyl]-6-chloro-9H-purin-2-amine: Incorporates fluorinated and benzoylated sugar modifications to enhance metabolic stability and bioavailability .

Physicochemical and Pharmacological Properties

Compound Name Molecular Weight Key Substituents Biological Activity/Application Evidence Source
Target Compound ~400 g/mol* Chloromethyl, 2,2-dimethyl Potential antiviral/anticancer agent
Compound 18 ~340 g/mol None at C6 (dioxolane) Adenosine receptor modulation
Compound 3 ~350 g/mol Aminomethyl Enhanced solubility, enzyme inhibition
Compound 19 ~420 g/mol C8-Bromo Dual A1/A3 adenosine receptor agonist
9-[(2R)-3,5-Bis-O-(4-chlorobenzoyl)...] (CAS 625095-61-6) 519.90 g/mol Fluorinated, benzoylated sugar Stabilized nucleoside prodrug
6-Chloro-N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine 307.10 g/mol Ethyl at N9, chloro at C6 Cysteine protease inhibition (e.g., cruzain)

*Estimated based on structural analogs.

Pharmacological Implications

  • Chloromethyl Group : Enhances electrophilicity, enabling covalent binding to cysteine residues in enzymes (e.g., cruzain in ) .
  • Aminomethyl vs. Chloromethyl: While aminomethyl derivatives (e.g., Compound 3) improve solubility, they may lack the covalent binding capability critical for irreversible inhibition .
  • Halogenation : Bromine at C8 (Compound 19) increases receptor affinity but may introduce off-target effects due to larger atomic radius .

Biological Activity

The compound 9-((3aR,4R,6S,6aS)-6-(chloromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine is a complex organic molecule that belongs to the class of purine derivatives. Its unique structural features suggest potential biological activities that merit investigation. This article explores its biological activity, focusing on its pharmacological properties, receptor interactions, and potential therapeutic applications.

Molecular Characteristics

  • IUPAC Name : 9-((3aR,4R,6S,6aS)-6-(chloromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine
  • Molecular Formula : C₁₃H₁₅ClN₄O₄
  • Molecular Weight : 314.74 g/mol
  • CAS Number : 135502658

Structural Features

The compound features a purine base linked to a tetrahydrofuro[3,4-d][1,3]dioxole moiety with a chloromethyl group. This combination suggests possible interactions with biological macromolecules and pathways.

Receptor Interactions

Research indicates that compounds similar to this purine derivative often exhibit activity at various adenosine receptors (ARs), particularly A1 and A3 subtypes. These receptors are involved in numerous physiological processes including:

  • Cardiovascular Regulation : A1 receptor activation typically leads to decreased heart rate and reduced myocardial oxygen demand.
  • Neuroprotection : A3 receptor activation has been associated with neuroprotective effects in models of neurodegeneration.

Pharmacological Studies

  • Adenosine Receptor Agonism :
    • Studies have shown that modifications to the purine structure can enhance selectivity for A1AR over A3AR. For instance, compounds with large substituents at the N6 position demonstrate significantly higher selectivity for A1AR .
    • The compound's structural features may allow it to mimic adenosine's binding affinity and efficacy at these receptors.
  • In Vivo Characterization :
    • Animal studies have reported that certain derivatives can induce hypothermia through central A1AR activation without significant peripheral effects . This suggests a potential therapeutic role in conditions requiring modulation of body temperature or metabolic rate.

Case Study 1: Neuroprotective Effects

In a study examining neuroprotective agents, derivatives similar to the compound demonstrated significant protective effects against excitotoxicity in neuronal cultures. The mechanism was attributed to A1AR-mediated signaling pathways which promote cell survival .

Case Study 2: Cardiovascular Implications

Another investigation focused on the cardiovascular effects of related compounds. These studies revealed that selective A1AR agonists could effectively reduce arrhythmias in animal models, indicating potential for therapeutic use in cardiac conditions .

Summary of Biological Activities

Activity TypeMechanism of ActionReference
Cardiovascular ProtectionA1AR activation leading to reduced heart rate
NeuroprotectionInhibition of excitotoxic pathways via A1AR
Modulation of Metabolic RateCentral nervous system effects via A1AR

Q & A

Basic Research Questions

Q. How is 9-((3aR,4R,6S,6aS)-6-(chloromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine synthesized, and what key reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis involves nucleophilic substitution and protecting group strategies. For example, chloromethyl groups can be introduced via alkylation under anhydrous conditions using catalysts like NaH or K2_2CO3_3. The tetrahydrofurodioxolane ring system is stabilized by 2,2-dimethyl groups to prevent ring-opening during synthesis. Reaction temperatures (typically 0–25°C) and solvent polarity (e.g., DMF or THF) significantly influence stereochemical outcomes. Post-synthesis purification via flash chromatography (silica gel, CH2_2Cl2_2/MeOH gradients) is recommended .
  • Key Data : Yield optimization (60–80%) requires strict control of moisture and oxygen levels .

Q. What analytical techniques are most reliable for characterizing the stereochemistry and purity of this compound?

  • Methodological Answer :

  • Stereochemistry : Use 1^1H NMR coupling constants (e.g., J3a,4J_{3a,4} and J6,6aJ_{6,6a}) to confirm ring conformations. X-ray crystallography is definitive for absolute configuration .
  • Purity : Reverse-phase HPLC (C18 column, acetonitrile/water) with UV detection at 260 nm (purine absorbance). Purity ≥98% is achievable with gradient elution .

Q. How does the chloromethyl group influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Perform accelerated stability studies in buffered solutions (pH 1–10) at 25°C and 40°C. Monitor degradation via LC-MS. The chloromethyl group is prone to hydrolysis under alkaline conditions (pH >8), forming hydroxymethyl derivatives. Storage recommendations: lyophilized solid at -20°C in inert atmosphere .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound and its analogs?

  • Methodological Answer :

Structural Reanalysis : Verify stereochemistry and purity of analogs (e.g., bromo or fluoro substitutions) using chiral HPLC and NMR. Contradictions often arise from undetected epimerization .

Assay Standardization : Compare activity across consistent cell lines (e.g., HEK293 vs. HeLa) and control for adenosine receptor expression levels. Use competitive binding assays (e.g., 3^{3}H-agonist displacement) to quantify receptor affinity .

Q. What computational approaches predict the compound’s interaction with adenosine receptors, and how do they align with experimental data?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with receptor structures (e.g., PDB: 4UHR for A2A_{2A}R). Focus on hydrogen bonding with His250 and hydrophobic interactions with Phe167.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Compare predicted binding free energies (MM/PBSA) with experimental IC50_{50} values. Discrepancies >1 log unit suggest incomplete solvation models .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved selectivity for adenosine A1_1 vs. A2A_{2A} receptors?

  • Methodological Answer :

  • Modify Substituents : Replace chloromethyl with bulkier groups (e.g., cyclopropylmethyl) to exploit A1_1-specific hydrophobic pockets.
  • Functional Assays : Test cAMP inhibition (A1_1) vs. ERK phosphorylation (A2A_{2A}). Correlate substituent electronegativity (Hammett σ values) with selectivity ratios .

Methodological Considerations

Q. What experimental designs minimize epimerization during functionalization of the tetrahydrofurodioxolane ring?

  • Answer : Use low-temperature (<0°C) reactions with non-polar solvents (e.g., toluene). Protect secondary alcohols with TBS groups before introducing electrophiles. Monitor stereochemical integrity via 13^{13}C NMR (C-3a and C-6a chemical shifts) .

Q. How can in vitro and in vivo models differentiate the compound’s pharmacokinetic properties from its parent nucleosides?

  • Answer :

  • In Vitro : Assess metabolic stability in liver microsomes (human vs. murine). Measure t1/2t_{1/2} using LC-MS/MS.
  • In Vivo : Conduct bioavailability studies in rodents with IV/PO dosing. The tetrahydrofurodioxolane moiety enhances resistance to adenosine deaminase, increasing plasma t1/2t_{1/2} by 3–5× compared to adenosine .

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